

# Nilutamide-d6 physical and chemical properties

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An In-depth Technical Guide on the Physical and Chemical Properties of Nilutamide-d6

### Introduction

Nilutamide-d6 is the deuterium-labeled version of Nilutamide, a nonsteroidal antiandrogen (NSAA) medication.[1][2][3] Nilutamide itself is primarily utilized in the treatment of metastatic prostate cancer, often in conjunction with surgical castration.[4][5] It functions by competitively blocking androgen receptors, thereby inhibiting the action of androgens like testosterone and dihydrotestosterone (DHT) that can stimulate the growth of prostate cancer cells.[4][6][7] The deuterated form, Nilutamide-d6, serves as a crucial internal standard for the quantification of Nilutamide in biological samples during pharmacokinetic studies, therapeutic drug monitoring, and other analytical applications, typically using mass spectrometry (GC-MS or LC-MS).[8][9] The incorporation of deuterium atoms provides a distinct mass difference, enabling precise and accurate measurement.[3]

# **Physical and Chemical Properties**

The core physical and chemical characteristics of **Nilutamide-d6** are summarized below. These properties are essential for its handling, formulation, and application in research settings.



Property	Data	Reference(s)
IUPAC Name	3-[4-nitro-3- (trifluoromethyl)phenyl]-5,5- bis(trideuteriomethyl)imidazolid ine-2,4-dione	[10]
Synonyms	5,5-(Dimethyl-d6)-3-[4-nitro-3- (trifluoromethyl)phenyl]-2,4- imidazolidinedione, Anandron- d6, Nilandron-d6	[9][10]
CAS Number	1189477-66-4	[8][10]
Molecular Formula	C12H4D6F3N3O4	[1][8][10]
Molecular Weight	323.26 g/mol	[1][2][10]
Appearance	Crystalline Solid; White to off- white solid	[2][3][10]
Melting Point	148-152 °C	[1][10]
Purity	>95% or ≥99% deuterated forms (d1-d6)	[8][10]
Solubility	Soluble in DMSO, Ethanol, Acetone, Chloroform, Dichloromethane, Ethyl Acetate, and Methanol.[1][3][8] [10] Slightly soluble in water (<0.1% W/V at 25°C for unlabeled Nilutamide).[11][12]	
Storage Conditions	Store at -20°C or 4°C, sealed, away from moisture and light. [2][3][8]	<del>-</del>
Stability	Stable for ≥ 4 years when stored at -20°C.[8] In solvent, stable for 6 months at -80°C or 1 month at -20°C.[3]	



## **Experimental Protocols**

Detailed experimental protocols for determining the specific properties of **Nilutamide-d6** are not extensively published. However, standard methodologies for small molecules are applicable.

# Protocol 1: Solubility Determination (Shake-Flask Method)

The shake-flask method is a conventional and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[13]

- Preparation: An excess amount of Nilutamide-d6 solid is added to a known volume of the solvent (e.g., phosphate-buffered saline, DMSO) in a sealed, clear container (e.g., a glass vial).
- Equilibration: The container is agitated in a temperature-controlled environment (e.g., a shaker bath at 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the undissolved solid and the solution.
- Phase Separation: After equilibration, the suspension is allowed to stand, or it is centrifuged/filtered (using a filter compatible with the solvent) to separate the saturated solution from the excess undissolved solid.
- Quantification: The concentration of Nilutamide-d6 in the clear, saturated supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Calculation: The solubility is expressed in units such as mg/mL or mM.

### **Protocol 2: Purity and Identity Confirmation (LC-MS)**

As **Nilutamide-d6** is used as an internal standard, its identity, purity, and isotopic enrichment are critical. LC-MS is the primary method for this characterization.

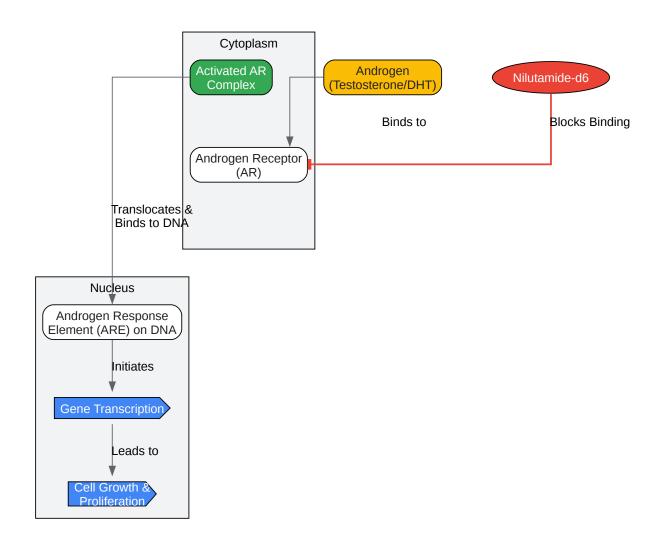


- Sample Preparation: A stock solution of **Nilutamide-d6** is prepared in a suitable solvent (e.g., methanol) and diluted to an appropriate concentration for analysis.
- Chromatographic Separation: The sample is injected into an LC system. A reversed-phase C18 column is typically used. A gradient elution with mobile phases like water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is employed to separate
   Nilutamide-d6 from any potential impurities.
- Mass Spectrometric Detection: The eluent from the LC column is introduced into a mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer).
- Identity Confirmation: The mass of the molecular ion ([M+H]<sup>+</sup> or [M-H]<sup>-</sup>) is measured and compared to the theoretical exact mass of **Nilutamide-d6** (C<sub>12</sub>H<sub>4</sub>D<sub>6</sub>F<sub>3</sub>N<sub>3</sub>O<sub>4</sub>). High-resolution mass spectrometry can confirm the elemental composition.
- Purity Assessment: The purity is assessed by integrating the peak area of Nilutamide-d6
  relative to the total area of all detected peaks in the chromatogram.
- Isotopic Enrichment: The mass spectrum is examined to determine the distribution of deuterated forms (d<sub>1</sub> to d<sub>6</sub>), confirming the high percentage of the desired d<sub>6</sub>-labeled compound.[8]

# Mandatory Visualizations Signaling Pathway

Nilutamide acts as a competitive antagonist at the androgen receptor (AR). This diagram illustrates the mechanism by which Nilutamide blocks androgen-dependent signaling, a key driver in prostate cancer.





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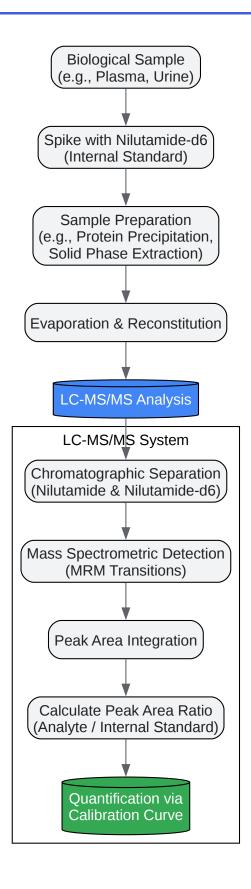
Caption: Mechanism of Action for Nilutamide as an Androgen Receptor Antagonist.



## **Experimental Workflow**

**Nilutamide-d6** is most commonly employed as an internal standard in bioanalytical methods. This workflow outlines the typical steps for quantifying Nilutamide in a biological matrix using LC-MS.





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Caption: Workflow for Bioanalytical Quantification using Nilutamide-d6.



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